molecular formula C16H16N4O4 B14645292 (8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone CAS No. 56468-17-8

(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone

Cat. No.: B14645292
CAS No.: 56468-17-8
M. Wt: 328.32 g/mol
InChI Key: DAWWWWYCRSMJEM-UHFFFAOYSA-N
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Description

(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone is a complex organic compound with a unique structure that combines an imidazo[1,5-a]pyrazine core with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone typically involves multiple steps, starting with the preparation of the imidazo[1,5-a]pyrazine core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions. The ethoxy and methyl groups are introduced through alkylation reactions, while the nitrophenyl group is attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the nitro group or reduce it to an amine.

    Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitrophenyl group may facilitate binding to enzymes or receptors, while the imidazo[1,5-a]pyrazine core could interact with nucleic acids or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-aminophenyl)methanone: Similar structure but with an amino group instead of a nitro group.

    (8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-methylphenyl)methanone: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in (8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity. This unique feature makes it a valuable compound for further research and development.

Properties

CAS No.

56468-17-8

Molecular Formula

C16H16N4O4

Molecular Weight

328.32 g/mol

IUPAC Name

(8-ethoxy-3-methyl-8H-imidazo[1,5-a]pyrazin-7-yl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C16H16N4O4/c1-3-24-16-14-10-17-11(2)18(14)8-9-19(16)15(21)12-4-6-13(7-5-12)20(22)23/h4-10,16H,3H2,1-2H3

InChI Key

DAWWWWYCRSMJEM-UHFFFAOYSA-N

Canonical SMILES

CCOC1C2=CN=C(N2C=CN1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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